![molecular formula C35H62N7O18P3S B1250710 (S)-3-Hydroxytetradecanoyl-CoA](/img/structure/B1250710.png)
(S)-3-Hydroxytetradecanoyl-CoA
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Overview
Description
(S)-3-hydroxytetradecanoyl-CoA is a long-chain (3S)-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxytetradecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a myristoyl-CoA and a (S)-3-hydroxytetradecanoic acid. It is a conjugate acid of a (S)-3-hydroxytetradecanoyl-CoA(4-).
Scientific Research Applications
Production of 3-Hydroxypropionic Acid and Its Derivatives
The engineered bacteria Methylobacterium extorquens and Saccharomyces cerevisiae have been used to produce 3-hydroxypropionic acid (3-HP), a precursor for various industrial applications, from (S)-3-Hydroxytetradecanoyl-CoA. Modifications in these bacteria, including the introduction of malonyl-CoA pathways, have led to significant improvements in 3-HP production (Yang et al., 2017); (Chen et al., 2014).
Biofuel and Biopolymer Production
Research has demonstrated the feasibility of producing bio-based 3-hydroxypropionic acid directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803. This method offers a sustainable approach to producing bio-based chemicals and fuels (Wang et al., 2016).
Medical and Industrial Applications
(S)-3-Hydroxytetradecanoyl-CoA derivatives have been explored in the synthesis of lipid A analogues. These synthetic processes involve enzymatic preparation and have implications in developing antibiotics, pheromones, and other stereo-specific fine chemicals (Liu et al., 1997).
Energy Homeostasis and Metabolic Research
Studies have investigated the effects of compounds like 3-hydroxytetradecanoyl on energy homeostasis in mitochondrial preparations, highlighting their potential role in understanding metabolic disorders and mitochondrial function (Tonin et al., 2010).
Enzymatic Studies and Metabolic Engineering
Enzymatic studies and metabolic engineering approaches using (S)-3-Hydroxytetradecanoyl-CoA have led to advancements in understanding and manipulating biosynthetic pathways. This research is crucial for developing efficient methods for producing various biocompatible and biodegradable polymers (Nomura & Taguchi, 2007); (Liu & Chen, 2007).
properties
Product Name |
(S)-3-Hydroxytetradecanoyl-CoA |
---|---|
Molecular Formula |
C35H62N7O18P3S |
Molecular Weight |
993.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxytetradecanethioate |
InChI |
InChI=1S/C35H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,43,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t23-,24+,28+,29+,30-,34+/m0/s1 |
InChI Key |
OXBHKMHNDGRDCZ-STLSENOWSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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